molecular formula C5H13NO B091046 2-(Isopropylamino)ethanol CAS No. 109-56-8

2-(Isopropylamino)ethanol

Cat. No.: B091046
CAS No.: 109-56-8
M. Wt: 103.16 g/mol
InChI Key: RILLZYSZSDGYGV-UHFFFAOYSA-N
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Description

2-(Isopropylamino)ethanol is a secondary amine. The solubility of CO2 in aqueous solutions of this compound (IPAE) has been evaluated.
Isopropylaminoethanol appears as an amber to straw colored liquid. Slightly less dense than water. May emit toxic oxides of nitrogen at high temperatures. Used to make other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Isopropylamino)ethanol can be synthesized through the reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal-containing catalyst. This vapor-phase catalytic reaction is efficient and commonly used in laboratory settings .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar catalytic processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: This compound is reactive in substitution reactions, where the hydroxyl group or the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-(Isopropylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of heterocyclic N, O-acetals and as a building block in organic synthesis.

    Biology: This compound has been studied for its antifertility effects in rodents, showing potential in reproductive biology research.

    Medicine: It is explored for its potential therapeutic effects, particularly in the modulation of biological pathways.

    Industry: It is used in the production of emulsifiers and other chemical intermediates.

Comparison with Similar Compounds

    N-Isopropylethanolamine: Similar in structure but differs in the position of the isopropyl group.

    2-(Methylamino)ethanol: Another amino alcohol with a methyl group instead of an isopropyl group.

    2-(Ethylamino)ethanol: Contains an ethyl group instead of an isopropyl group.

Uniqueness: 2-(Isopropylamino)ethanol is unique due to its specific combination of an isopropyl group and an ethanolamine backbone, which imparts distinct chemical and physical properties. Its solubility in water and organic solvents, along with its reactivity in various chemical reactions, makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2)6-3-4-7/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILLZYSZSDGYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Record name ISOPROPYLAMINOETHANOL
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Related CAS

54472-62-7 (hydrochloride)
Record name 2-Isopropylaminoethanol
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DSSTOX Substance ID

DTXSID5059373
Record name 2-Isopropylaminoethanol
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Molecular Weight

103.16 g/mol
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Physical Description

Isopropylaminoethanol appears as an amber to straw colored liquid. Slightly less dense than water. May emit toxic oxides of nitrogen at high temperatures. Used to make other chemicals., Liquid
Record name ISOPROPYLAMINOETHANOL
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Record name Ethanol, 2-[(1-methylethyl)amino]-
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CAS No.

109-56-8
Record name ISOPROPYLAMINOETHANOL
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Record name 2-(Isopropylamino)ethanol
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Record name 2-Isopropylaminoethanol
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Record name N-Isopropylethanolamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Do the naphthofuran derivatives of 2-(isopropylamino)ethanol exhibit beta-adrenergic blocking activity?

A2: Studies have shown that incorporating the this compound moiety into larger aromatic systems, such as naphthofuran, can significantly impact its biological activity. Specifically, 1-(naphtho[1,2-b]furan-2-yl)-2-(isopropylamino)ethanol and 1-(naphtho[2,3-b]furan-2-yl)-2-(isopropylamino)ethanol exhibited only weak beta-adrenergic blocking activity, unlike the analogous benzofuran derivatives. [] This suggests that increasing the size of the aromatic system can diminish the desired biological activity, highlighting the importance of the aromatic core structure for optimal potency.

Q2: What are the proposed mechanisms by which this compound exerts its antifertility effects?

A3: Research suggests that this compound may affect fertility through multiple pathways. One proposed mechanism involves disrupting the development of the preimplantation embryo. [, ] Additionally, the compound may hinder postimplantation development by interfering with the endometrium's ability to support fetal growth. [, ] These findings indicate a multifaceted impact on reproductive processes.

Q3: Does this compound directly impact the developing conceptus?

A4: Studies in mice have shown that administering this compound during early pregnancy can reduce the decidual cell reaction, a crucial process for implantation and placental development. [] Furthermore, this can lead to the death of the conceptus by day 6 of pregnancy. [] This evidence strongly suggests a direct detrimental effect of the compound on the developing conceptus.

Q4: What analytical techniques are used to study the interaction between this compound and CO2?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, is a crucial technique for analyzing the interaction of this compound with CO2. [] This method allows for the identification and quantification of carbonated species formed in solution, providing insights into the reaction mechanism and efficiency of CO2 capture.

Q5: What is the crystal structure of 1-(2-chloro-4,5-dimethoxyphenyl)-2-(isopropylamino)ethanol?

A7: The crystal structure of 1-(2-chloro-4,5-dimethoxyphenyl)-2-(isopropylamino)ethanol has been determined using X-ray diffraction. [] The ethylamine side chain is oriented perpendicular to the plane of the phenyl ring, with the isopropyl group in a trans configuration to the chiral center. The molecules form chains linked by O—H⋯N hydrogen bonds. [] This information contributes to understanding the conformational preferences and intermolecular interactions of this this compound derivative.

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